Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
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This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reaction conditions, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Novel Anti-Helicobacter pylori Agents
Phenyl carbamate derivatives, specifically a set of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates, have demonstrated potent and selective activities against the gastric pathogen Helicobacter pylori. A prototype compound from this class showed promise as a novel anti-H. pylori agent, effectively inhibiting various clinically relevant H. pylori strains, including those resistant to traditional antibiotics. Its significant in vitro microbiological criteria, low rate of resistance development, and favorable pharmacokinetic profiles indicate its potential in combating H. pylori infections (Carcanague et al., 2002).
Electrochemical and Electrochromic Properties
Phenyl carbamate derivatives have been utilized in the development of electrochemical and electrochromic materials. Monomers like ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB) and 9-(4-nitrophenyl)-3,6-di(thiophen-2-yl)-9H-carbazole (NDTC) exhibit good electrochemical activity and varying UV–vis absorption spectra based on the polarity of acceptor groups introduced. These materials show potential in electropolymerization, producing films with well-defined oxidation and reduction processes. They have been suggested for use in electrochromic devices due to their color-changing capabilities, optical contrast, and fast switching time (Hu et al., 2013).
Anticancer Agents
N-Arylsulfonylimidazolidinones, a category involving phenyl carbamate structures, have been explored for their potent anticancer properties. The structure-activity relationship studies of these compounds revealed that certain analogs possess superior cytotoxicity against various cancer cell lines compared to traditional chemotherapy drugs. The presence of a 4-phenyl-l-benzenesulfonylimidazolidinone pharmacophore and specific hydrophobic substitutions were crucial for enhancing their anticancer activity (Sharma et al., 2011).
Nonlinear Optical Limiting
Phenyl carbamate derivatives have been investigated for their applications in nonlinear optical limiting, crucial for protecting human eyes and optical sensors. Thiophene dyes derived from these compounds, when subjected to nanosecond Nd: YAG laser excitation, exhibited nonlinear absorption and optical limiting behavior attributed to a two-photon absorption process. The promising optical limiting performance of these materials makes them candidates for use in photonic or optoelectronic devices (Anandan et al., 2018).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any potential applications of the compound, any unanswered questions about its properties or behavior, and any planned or ongoing research involving the compound.
properties
IUPAC Name |
phenyl N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S3/c19-17(22-13-6-2-1-3-7-13)18-12-15(14-8-4-10-23-14)25(20,21)16-9-5-11-24-16/h1-11,15H,12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRCWSZRSYKJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate |
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